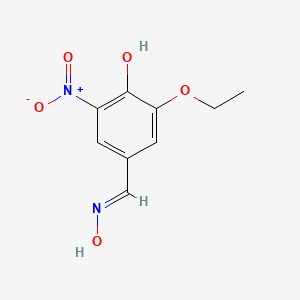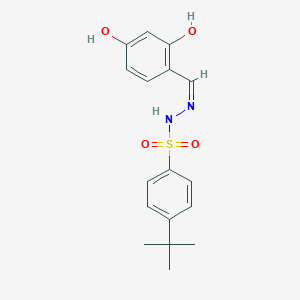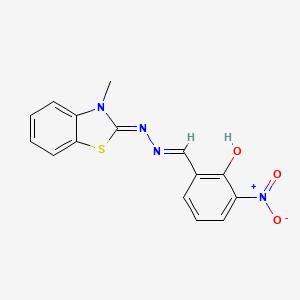![molecular formula C15H16ClN5O B3728243 N-{[(3-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B3728243.png)
N-{[(3-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide
Overview
Description
N-{[(3-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). This compound has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
N-{[(3-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide inhibits JAK3 by binding to the active site of the enzyme and preventing it from phosphorylating its downstream targets. This leads to the inhibition of the JAK-STAT signaling pathway, which plays a critical role in the regulation of immune cell function. By inhibiting this pathway, N-{[(3-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide can reduce inflammation and prevent the activation of immune cells, which can lead to the development of autoimmune diseases.
Biochemical and Physiological Effects:
N-{[(3-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide has been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases. The compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and prevent the activation of immune cells, such as T cells and B cells. N-{[(3-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide has also been shown to reduce the severity of symptoms in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
N-{[(3-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide is a potent and selective inhibitor of JAK3, which makes it an ideal tool for studying the role of JAK3 in immune cell function and autoimmune diseases. The compound has been extensively characterized using various analytical techniques, which makes it easy to use in lab experiments. However, N-{[(3-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide has some limitations, such as its poor solubility in water and its potential toxicity at high doses. These limitations need to be taken into consideration when designing experiments using N-{[(3-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide.
Future Directions
N-{[(3-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide has shown great promise as a potential therapeutic agent for various autoimmune diseases. However, there is still much to be learned about its mechanism of action and its potential side effects. Future research should focus on elucidating the molecular mechanisms underlying the anti-inflammatory effects of N-{[(3-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide and identifying potential biomarkers that can be used to predict patient response to the compound. Additionally, further studies are needed to assess the long-term safety and efficacy of N-{[(3-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide in human patients.
Scientific Research Applications
N-{[(3-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of JAK3, a key enzyme involved in the signaling pathways that regulate immune cell function. By inhibiting JAK3, N-{[(3-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide can reduce inflammation and prevent the activation of immune cells, which can lead to the development of autoimmune diseases.
properties
IUPAC Name |
N-[(E)-N-(3-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c1-9-7-10(2)18-14(17-9)21-15(19-11(3)22)20-13-6-4-5-12(16)8-13/h4-8H,1-3H3,(H2,17,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEIDDDBQZJCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC(=CC=C2)Cl)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC(=CC=C2)Cl)/NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[N'-(3-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3728200.png)
![6-amino-2-{[2-(3-chlorophenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B3728211.png)
![1,4-dimethyl-5-{[(2-methyl-4-oxo-3(4H)-quinazolinyl)amino]methylene}-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B3728216.png)

![2-{3-[(2-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}phenol](/img/structure/B3728237.png)
![3-(3-hydroxypropyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B3728251.png)
![2-[2-(3,4-dihydro-1(2H)-quinolinyl)vinyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B3728253.png)
![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B3728256.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(4-hydroxy-3-iodo-5-methoxybenzylidene)acetohydrazide](/img/structure/B3728259.png)
![N-(3-methoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3728266.png)